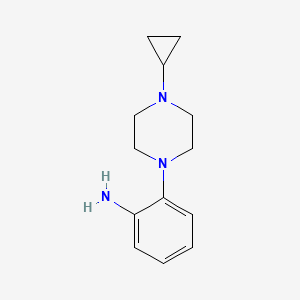
2-(4-Cyclopropylpiperazin-1-yl)aniline
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of 2-(4-Cyclopropylpiperazin-1-yl)aniline, anilines and their derivatives can be synthesized through various methods . For instance, anilines can be synthesized by modifying aniline monomers with various characteristics . Another method involves the functionalization of anilines to increase their solubility while retaining many of their important properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation : A study by Kavitha, Kannan, & Gnanavel (2016) involved the synthesis of compounds related to 2-(4-Cyclopropylpiperazin-1-yl)aniline for potential biological activities. They explored these compounds for their antidiabetic, anti-inflammatory, and anticancer properties.
Chemical Synthesis and SAR Analysis : The work of Wang et al. (2004) discussed the synthesis of analogues to 2-anilino-4-(thiazol-5-yl)pyrimidine, a compound structurally related to 2-(4-Cyclopropylpiperazin-1-yl)aniline, focusing on their potential as CDK inhibitors, which are important in cancer treatment.
Antimicrobial Activity : In a study by Ortega et al. (2000), derivatives of quinoxalinecarbonitrile, a structure similar to 2-(4-Cyclopropylpiperazin-1-yl)aniline, were synthesized and evaluated for their hypoxic-cytotoxic activities, showing potential in antimicrobial applications.
Rapid Synthesis Techniques : Research by Menteşe et al. (2015) highlighted the microwave-assisted synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which are structurally related to 2-(4-Cyclopropylpiperazin-1-yl)aniline, demonstrating efficient and rapid synthesis techniques.
Electroluminescent Properties : A study by Jin et al. (2020) explored the synthesis, characterization, and electroluminescent properties of compounds including N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline. This research contributes to the development of materials for organic light-emitting diodes (OLEDs).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors in the body, such as dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the nervous system and regulating various physiological functions.
Pharmacokinetics
A study on similar compounds suggests that they show good oral absorption and the ability to cross lipid barriers . These properties are crucial for the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Cyclopropylpiperazin-1-yl)aniline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-3-1-2-4-13(12)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKDJIOGALPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1462131.png)
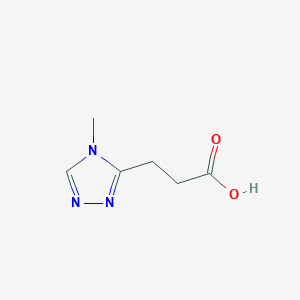
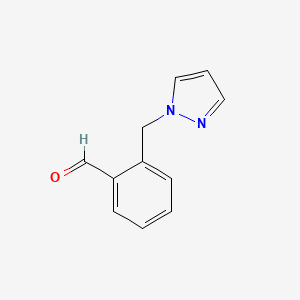



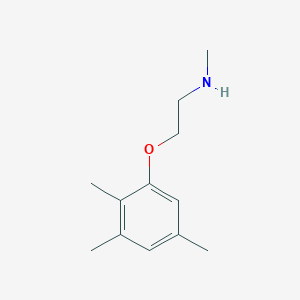
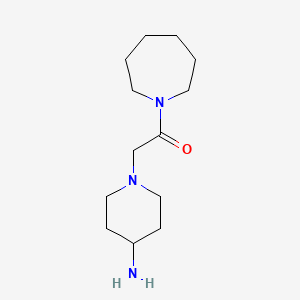
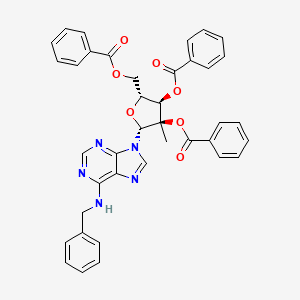
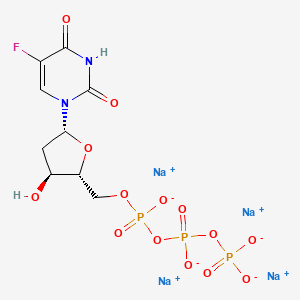
![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)

![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)